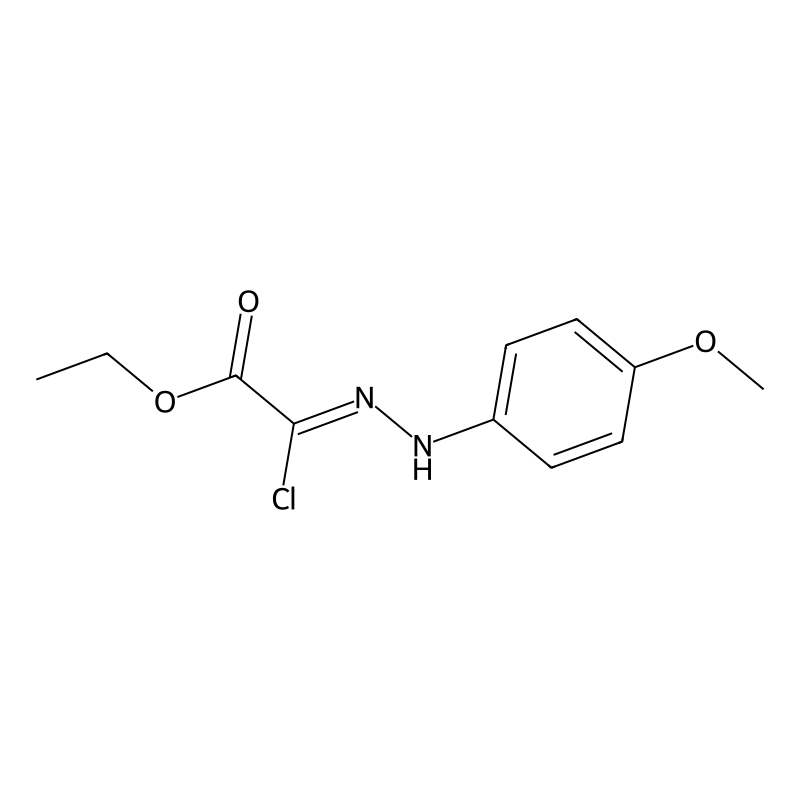(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Use in the Manufacture of Dyes, Pharmaceuticals, and Herbicides
Field: Industrial Chemistry
Application: This compound is used in the synthesis of various products such as dyes, pharmaceuticals, and herbicides .
Results: The outcomes of these processes are the production of various dyes, pharmaceuticals, and herbicides. The effectiveness and yield of these products can depend on several factors, including the purity of the compound and the conditions under which the reactions are carried out.
Use as an Analytical Reagent
Field: Analytical Chemistry
Application: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate has been used as an analytical reagent for the detection of hydrogen bonds in macromolecules .
Results: The results of these analyses can provide valuable information about the structure and properties of the sample, including the presence and nature of any hydrogen bonds.
Use in Drug Formulation
Field: Pharmaceutical Science
Application: This compound is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity study of respective drug formulation .
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 256.69 g/mol. This compound is characterized by its light yellow to dark yellow solid form and is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals such as apixaban, an anticoagulant medication .
The structure features a chloro group attached to a carbon that is also connected to a hydrazone moiety, which is derived from the reaction of hydrazine with an aldehyde or ketone. The presence of the methoxyphenyl group enhances its chemical properties and biological activity, making it a valuable compound in medicinal chemistry.
- Hydrazone Formation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are often used in further synthetic pathways.
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
- Ester Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to yield the corresponding acid and alcohol.
These reactions highlight its versatility as an intermediate in organic synthesis.
The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves multiple steps:
- Preparation of Hydrazone: An initial reaction between p-anisidine and sodium nitrite in acidic conditions leads to the formation of the hydrazone.
- Esterification: The hydrazone is then reacted with ethyl 2-chloroacetoacetate under controlled conditions, often involving cooling and stirring to facilitate the reaction.
- Purification: The product is purified through crystallization or filtration methods to obtain the desired compound with high purity .
This multi-step process emphasizes the complexity involved in synthesizing this compound.
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several applications:
- Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of apixaban and potentially other pharmacologically active compounds.
- Research Tool: In biochemical research, it serves as a reagent for studying hydrazone chemistry and related biological activities.
Its unique structure allows it to be utilized effectively in these contexts.
Interaction studies involving (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate focus on its reactivity and potential interactions with biological targets. While specific interaction studies on this compound are scarce, related compounds have demonstrated interactions with various enzymes and receptors, influencing their pharmacological profiles. The hydrazone linkage may contribute to binding affinity and specificity towards certain biological targets.
Several compounds share structural similarities with (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Here are some notable examples:
These comparisons illustrate how (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate stands out due to its specific structural components while sharing common functionalities with other compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








